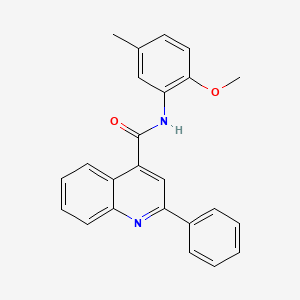

N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide

Description

N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide is a synthetic quinoline-based carboxamide derivative characterized by a quinoline backbone substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2-methoxy-5-methylphenyl group. This compound’s molecular formula is C24H21N2O2, with a molecular weight of approximately 369.44 g/mol. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar organic solvents and stability under physiological conditions.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c1-16-12-13-23(28-2)22(14-16)26-24(27)19-15-21(17-8-4-3-5-9-17)25-20-11-7-6-10-18(19)20/h3-15H,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUZTHCDZBGPTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide, in cancer treatment. Quinoline compounds are known for their ability to inhibit various cancer cell lines through multiple mechanisms.

Case Study: HDAC Inhibition

A notable application of this compound is its role as a selective inhibitor of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression and are often overexpressed in cancer cells. In a study focused on 2-phenylquinoline-4-carboxylic acid derivatives, it was found that certain compounds exhibited significant selectivity for HDAC3, leading to enhanced anticancer activity in vitro against K562 leukemia cells. The compound D28, a derivative of this class, induced G2/M cell cycle arrest and promoted apoptosis, indicating its potential as a lead compound for anticancer drug development .

Mechanistic Insights

The mechanism of action for this compound involves several pathways:

- Cell Cycle Arrest : Treatment with this compound has been shown to increase the proportion of cells in the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, which is vital for eliminating malignant cells and preventing tumor growth .

Broader Pharmacological Applications

Beyond its anticancer properties, quinoline derivatives have been explored for various other therapeutic uses:

- Antiviral Activity : Quinoline compounds have demonstrated antiviral properties against several viruses, including HIV and Zika virus. Their ability to interfere with viral replication makes them candidates for further research in antiviral drug development .

- Antimicrobial Properties : The structural characteristics of quinolines allow them to exhibit antibacterial and antifungal activities. This broad-spectrum efficacy is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods including:

| Method | Description |

|---|---|

| Skraup Synthesis | Involves the cyclization of aniline derivatives with carbonyl compounds. |

| Friedländer Synthesis | Utilizes the reaction between aniline and α,β-unsaturated carbonyl compounds. |

| Transition Metal Catalysis | Employs catalysts like Cu(OTf)₂ to enhance regioselectivity and yield. |

These methods have been optimized to reduce side products and improve overall efficiency in synthesizing quinoline derivatives .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives and related heterocyclic compounds exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with structurally and functionally similar compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Flexibility vs. In contrast, tetrazole-based analogs () prioritize metabolic stability and solubility . Substitutions on the phenyl ring (e.g., methoxy, methyl, or chloro groups) modulate lipophilicity and target affinity. For example, the 2-methoxy-5-methylphenyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents .

Synthetic Complexity: The target compound requires multi-step synthesis involving Friedländer quinoline synthesis followed by carboxamide coupling. In contrast, simpler analogs like N-(2-methoxy-5-methylphenyl)imidazole () are synthesized via one-pot iron/copper catalysis, reducing cost and time .

Biological Mechanisms: Antibacterial quinoline-4-carboxamides () disrupt cell wall synthesis, while tetrazole derivatives () likely inhibit enzymes like cyclooxygenase or kinases. The target compound’s mechanism remains underexplored but may involve kinase inhibition due to structural resemblance to known inhibitors .

Table 2: Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-[5-(acetylamino)-... () | 2-(4-fluorophenyl)-... () |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 3.8 | 2.9 |

| Solubility (mg/mL) | 0.12 (DMSO) | 0.45 (DMSO) | 1.2 (DMSO) |

| Plasma Protein Binding | ~85% | ~78% | ~92% |

| Metabolic Stability | Moderate (CYP3A4 substrate) | High (resistant to CYP450) | Low (rapid glucuronidation) |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of the methoxy and methyl groups on the phenyl ring enhances solubility and bioavailability, potentially influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes. This property is crucial for their anticancer activity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as PI3K/Akt/mTOR pathways, which are critical for cell survival and proliferation .

- Nitric Oxide Synthase Inhibition : Some derivatives have shown the ability to inhibit inducible nitric oxide synthase (iNOS), contributing to anti-inflammatory effects .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related quinoline derivatives:

Case Studies

- Antitumor Activity : A study evaluating various quinoline derivatives, including this compound, demonstrated significant inhibition of cancer cell growth in vitro. The compound exhibited dose-dependent cytotoxicity against A549 and K562 cell lines, indicating its potential as an anticancer agent .

- Inflammation Modulation : Research on related quinoline derivatives showed that they could effectively inhibit LPS-stimulated nitric oxide production in macrophages, suggesting a role in modulating inflammatory responses .

- P2X7 Receptor Antagonism : Recent studies have identified that certain quinoline carboxamide derivatives can act as antagonists at the P2X7 receptor, which is implicated in cancer progression and inflammation. These findings suggest that this compound may also exert effects through this pathway .

Q & A

Advanced Research Question

- Kinetic Solubility: Use a shake-flask method with UV detection in PBS (pH 7.4) and simulated intestinal fluid (FaSSIF). Centrifuge samples (14,000 rpm, 10 min) and quantify supernatant via HPLC .

- Permeability Assays:

- PAMPA: Predicts passive diffusion using artificial membranes.

- Caco-2 Monolayers: Measures active transport and efflux ratios (e.g., P-gp interaction).

- MDCK-MDR1 Cells: Evaluates blood-brain barrier penetration potential .

How does the compound’s stability under physiological conditions influence experimental design?

Advanced Research Question

- pH Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the amide bond .

- Light Sensitivity: Protect solutions from UV exposure to prevent photodegradation of the quinoline core.

- Plasma Stability: Incubate with human or animal plasma (37°C, 1–4 hours) and quantify remaining compound. High plasma protein binding (>90%) may require dose adjustments in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.